

# ADAMTS4 isoforms and their physiological relevance

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Adamtsostatin 4

Cat. No.: B14756143

[Get Quote](#)

An In-depth Technical Guide to ADAMTS4 Isoforms and Their Physiological Relevance

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

ADAMTS4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4), also known as Aggrecanase-1, is a secreted zinc-dependent metalloproteinase critical to extracellular matrix (ECM) remodeling. Its activity, primarily the degradation of proteoglycans like aggrecan and versican, is implicated in a range of physiological and pathological processes. The functional diversity of ADAMTS4 is amplified by the existence of multiple isoforms arising from alternative splicing and post-translational proteolytic processing. These isoforms can exhibit distinct substrate affinities, activities, and even opposing biological functions. This technical guide provides a comprehensive overview of the known ADAMTS4 isoforms, their physiological and pathological relevance in osteoarthritis, cancer, and cardiovascular disease, and detailed experimental protocols for their study.

## Introduction to ADAMTS4

ADAMTS4 is a member of the ADAMTS family of enzymes, which are characterized by a complex domain structure including a propeptide domain, a metalloproteinase catalytic domain, a disintegrin-like domain, a central thrombospondin type 1 (TSR) motif, a cysteine-rich domain, and a C-terminal spacer domain.<sup>[1]</sup> The enzyme is synthesized as an inactive zymogen that requires proteolytic removal of the prodomain for activation.<sup>[2]</sup> ADAMTS4 is notable for being

the shortest member of the family, possessing only a single TSR motif and being non-glycosylated.[1][3] Its primary role is the cleavage of large aggregating chondroitin sulfate proteoglycans (CSPGs), making it a key player in tissue remodeling and a critical target in various diseases.[4][5]

## Known ADAMTS4 Isoforms and Proteolytic Fragments

The functional landscape of ADAMTS4 is complicated by the generation of multiple protein species through alternative splicing and autocatalytic processing. These events produce isoforms with differing structures and activities.

### Alternative Splice Variants

The primary mechanism for generating distinct ADAMTS4 isoforms at the transcript level is alternative splicing.

- ADAMTS4\_v1: This splice variant, identified in the synovium of osteoarthritis (OA) patients, arises from the use of a cryptic splice site within exon 9.[6] The resulting protein is identical to the canonical form up to amino acid Arginine-696 but features a novel C-terminal domain that replaces the spacer domain.[6][7] Importantly, ADAMTS4\_v1 is a functionally active aggrecanase, capable of cleaving aggrecan at the pathologically significant Glu<sup>373</sup>-Ala<sup>374</sup> site. [7][8]

### Post-Translational Proteolytic Isoforms

Following translation, the full-length ADAMTS4 protein undergoes several proteolytic processing steps, including autocatalysis, which generate distinct, functionally active fragments.[2]

- Full-Length Activated ADAMTS4 (p68): After removal of the prodomain, the mature, full-length enzyme has a molecular weight of approximately 68 kDa.[9] This form is typically bound to the ECM.[2]
- Autocatalytic Fragment (p53): Full-length ADAMTS4 can undergo autocatalytic cleavage at Lys<sup>694</sup>-Phe<sup>695</sup>, generating a ~53 kDa fragment. This isoform is considered a more catalytically active form, particularly in cancer contexts.[10][11]

- Autocatalytic Fragment (p40): Further autocatalytic processing at  $\text{Thr}^{581}\text{-Phe}^{582}$  results in a ~40 kDa fragment.[9][11] Both the p53 and p40 fragments exhibit a reduced affinity for sulfated glycosaminoglycans (GAGs) compared to the full-length p68 form, which may alter their localization and substrate interaction.[2][9]

The generation of these isoforms is a key regulatory mechanism, creating a diverse pool of ADAMTS4 species with potentially different roles *in vivo*.



Diagram 1: ADAMTS4 Isoform Generation

[Click to download full resolution via product page](#)

Diagram 1: Generation of ADAMTS4 Isoforms via Splicing and Proteolysis.

## Quantitative Data Summary

**Table 1: Characteristics of Major ADAMTS4 Isoforms**

| Isoform Name      | Origin                        | Approx. MW             | Key Structural Feature(s)                                               | Functional Notes                                            | Reference(s) |
|-------------------|-------------------------------|------------------------|-------------------------------------------------------------------------|-------------------------------------------------------------|--------------|
| p68 (Full-Length) | Post-translational processing | ~68 kDa                | Contains all domains from catalytic to spacer                           | Binds strongly to GAGs; ECM-associated                      | [9]          |
| p53               | Autocatalysis of p68          | ~53 kDa                | Lacks the spacer domain                                                 | Reduced GAG affinity; potentially higher catalytic activity | [9][10]      |
| p40               | Autocatalysis of p53          | ~40 kDa                | Lacks spacer and part of Cys-rich domain                                | Reduced GAG affinity                                        | [9][11]      |
| ADAMTS4_v1        | Alternative Splicing          | ~75-80 kDa (predicted) | Identical to p68 until Arg696; unique C-terminus replaces spacer domain | Functional aggrecanase; detected in OA synovium             | [6][7][12]   |

**Table 2: Substrate Specificity of ADAMTS4**

| Substrate         | Cleavage Site(s)                                                                                                                                                                              | Biological Context                             | Notes                                                                                     | Reference(s) |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------|-------------------------------------------------------------------------------------------|--------------|
| Aggrecan          | Glu <sup>373</sup> -Ala <sup>374</sup><br>(major), Glu <sup>1480</sup> -<br>Gly <sup>1481</sup> , Glu <sup>1667</sup> -<br>Gly <sup>1668</sup> , Glu <sup>1871</sup> -<br>Leu <sup>1872</sup> | Cartilage degradation (Osteoarthritis)         | The key pathogenic cleavage event in OA. All active isoforms are functional aggrecanases. | [4][7][13]   |
| Versican          | Glu <sup>441</sup> -Ala <sup>442</sup>                                                                                                                                                        | Cardiovascular remodeling, Development, Cancer | Cleavage generates the bioactive fragment versikine.                                      | [4][14]      |
| Brevican          | Glu-Ala                                                                                                                                                                                       | Central Nervous System                         | Implicated in glioma progression.                                                         | [1]          |
| Fibronectin (EDA) | Not specified                                                                                                                                                                                 | Cardiac Fibrosis                               | Cleavage may release ECM-bound TGF- $\beta$ .                                             | [15]         |

## Physiological and Pathological Relevance

### Osteoarthritis (OA)

ADAMTS4, along with ADAMTS5, is a principal "aggrecanase" responsible for the degradation of aggrecan in articular cartilage, a hallmark of OA.[1][5]

- Pro-inflammatory Induction: The expression of ADAMTS4 is significantly upregulated in chondrocytes and synovial cells by pro-inflammatory cytokines such as Interleukin-1 $\beta$  (IL-1 $\beta$ ) and Tumor Necrosis Factor- $\alpha$  (TNF- $\alpha$ ).[16][17] This induction is primarily mediated by the activation of the NF- $\kappa$ B signaling pathway.[8][17][18]
- Role of Splice Variants: The ADAMTS4\_v1 splice variant is specifically detected in the synovium of OA patients, suggesting it may be a key contributor to aggrecan loss from the

cartilage surface in the disease state.[7][17]

- Biomarker Potential: Serum levels of ADAMTS4 have been found to be significantly higher in patients with early-stage OA compared to those with advanced disease or healthy controls, positioning it as a potential biomarker for early diagnosis.[19]



Diagram 2: Pro-inflammatory Regulation of ADAMTS4 in Osteoarthritis



Diagram 3: Dual Role of ADAMTS4 Isoforms in Cancer Angiogenesis



Diagram 4: General Experimental Workflow for ADAMTS4 Isoform Analysis

[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ADAMTS4 - Wikipedia [en.wikipedia.org]
- 2. Regulation of ADAMTS Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]

- 4. [sinobiological.com](http://sinobiological.com) [sinobiological.com]
- 5. Transcriptional Induction of ADAMTS5 Protein by Nuclear Factor- $\kappa$ B (NF- $\kappa$ B) Family Member RelA/p65 in Chondrocytes during Osteoarthritis Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADAMTS4\_v1 is a splice variant of ADAMTS4 that is expressed as a protein in human synovium and cleaves aggrecan at the interglobular domain - ORCA [orca.cardiff.ac.uk]
- 7. ADAMTS-4\_v1 is a splice variant of ADAMTS-4 that is expressed as a protein in human synovium and cleaves aggrecan at the interglobular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [researchgate.net](http://researchgate.net) [researchgate.net]
- 9. Autocatalytic cleavage of ADAMTS-4 (Aggrecanase-1) reveals multiple glycosaminoglycan-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADAMTS4 and its proteolytic fragments differentially affect melanoma growth and angiogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [researchgate.net](http://researchgate.net) [researchgate.net]
- 12. ADAMTS4 ADAM metallopeptidase with thrombospondin type 1 motif 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. The role of ADAM-TS4 (aggrecanase-1) and ADAM-TS5 (aggrecanase-2) in a model of cartilage degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Emerging Roles of ADAMTSs in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of ADAMTS genes in the end stage of hip osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADAMTS4 ADAM metallopeptidase with thrombospondin type 1 motif 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. [clinexprheumatol.org](http://clinexprheumatol.org) [clinexprheumatol.org]
- 18. Leptin induces ADAMTS-4, ADAMTS-5, and ADAMTS-9 genes expression by mitogen-activated protein kinases and NF- $\kappa$ B signaling pathways in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [researchgate.net](http://researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [ADAMTS4 isoforms and their physiological relevance]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14756143#adamts4-isoforms-and-their-physiological-relevance\]](https://www.benchchem.com/product/b14756143#adamts4-isoforms-and-their-physiological-relevance)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)